molecular formula C10H13NO2 B13078685 Methyl 2-(5-methylpyridin-3-yl)propanoate

Methyl 2-(5-methylpyridin-3-yl)propanoate

Cat. No.: B13078685
M. Wt: 179.22 g/mol
InChI Key: BQIZZVATPPLOBV-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-methylpyridin-3-yl)propanoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-methylnicotinic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 2-(5-methylpyridin-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Another ester derivative of nicotinic acid, used in similar applications.

    Ethyl 2-(5-methylpyridin-3-yl)propanoate: An ethyl ester analog with similar chemical properties.

    Methyl 2-(3-pyridyl)propanoate: A structural isomer with the pyridine ring in a different position.

Uniqueness

Methyl 2-(5-methylpyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-(5-methylpyridin-3-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate ester functional group attached to a pyridine ring with a methyl substitution at the 5-position. This structure influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The compound is known to interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to various receptors, affecting signaling pathways that are crucial in disease processes, particularly in conditions like cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
  • Neuroprotective Activity : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below are some key findings:

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Neuroprotection Study In an animal model of ischemic stroke, administration of the compound reduced infarct size and improved neurological outcomes, highlighting its potential for neuroprotective therapy .
Anti-inflammatory Research Showed reduction in inflammatory markers in cell culture models, indicating its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate0.83Enhanced lipophilicity due to methyl substitution
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride0.71Different pyridine substitution pattern affecting activity

This comparison illustrates that while there are similarities among these compounds, the specific arrangement and substitution patterns greatly influence their pharmacological profiles.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-7-4-9(6-11-5-7)8(2)10(12)13-3/h4-6,8H,1-3H3

InChI Key

BQIZZVATPPLOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C)C(=O)OC

Origin of Product

United States

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